2-{8-[(diethylamino)methyl]-1,3-dimethyl-2,6-dioxo-1,2,3,6-tetrahydro-7H-purin-7-yl}ethyl 3,4,5-trimethoxybenzoate
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Overview
Description
2-{8-[(DIETHYLAMINO)METHYL]-1,3-DIMETHYL-2,6-DIOXO-2,3,6,7-TETRAHYDRO-1H-PURIN-7-YL}ETHYL 3,4,5-TRIMETHOXYBENZOATE is a complex organic compound with potential applications in various scientific fields. This compound features a purine core substituted with a diethylaminomethyl group and a trimethoxybenzoate ester, making it a unique molecule of interest for researchers.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-{8-[(DIETHYLAMINO)METHYL]-1,3-DIMETHYL-2,6-DIOXO-2,3,6,7-TETRAHYDRO-1H-PURIN-7-YL}ETHYL 3,4,5-TRIMETHOXYBENZOATE typically involves multi-step organic synthesis. The process begins with the preparation of the purine core, followed by the introduction of the diethylaminomethyl group and the trimethoxybenzoate ester. Common reagents used in these steps include alkylating agents, protecting groups, and catalysts to facilitate the reactions under controlled conditions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. Techniques such as continuous flow chemistry and automated synthesis could be employed to scale up the production process efficiently.
Chemical Reactions Analysis
Types of Reactions
2-{8-[(DIETHYLAMINO)METHYL]-1,3-DIMETHYL-2,6-DIOXO-2,3,6,7-TETRAHYDRO-1H-PURIN-7-YL}ETHYL 3,4,5-TRIMETHOXYBENZOATE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can be performed to modify the functional groups.
Substitution: Nucleophilic or electrophilic substitution reactions can occur at different positions on the molecule.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, solvents, and catalysts to achieve the desired transformations.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while substitution reactions can introduce new functional groups into the molecule.
Scientific Research Applications
2-{8-[(DIETHYLAMINO)METHYL]-1,3-DIMETHYL-2,6-DIOXO-2,3,6,7-TETRAHYDRO-1H-PURIN-7-YL}ETHYL 3,4,5-TRIMETHOXYBENZOATE has a wide range of applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential biological activities, such as enzyme inhibition or receptor binding.
Medicine: Explored for its therapeutic potential in treating various diseases.
Industry: Utilized in the development of new materials or as a catalyst in chemical processes.
Mechanism of Action
The mechanism of action of 2-{8-[(DIETHYLAMINO)METHYL]-1,3-DIMETHYL-2,6-DIOXO-2,3,6,7-TETRAHYDRO-1H-PURIN-7-YL}ETHYL 3,4,5-TRIMETHOXYBENZOATE involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets, modulating their activity and triggering downstream signaling pathways. This interaction can lead to various biological effects, depending on the target and the context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
Dichloroaniline: Aniline derivatives with chlorine substitutions.
Phenolic Compounds: Such as genistein and apigenin, which have health-promoting properties.
Uniqueness
2-{8-[(DIETHYLAMINO)METHYL]-1,3-DIMETHYL-2,6-DIOXO-2,3,6,7-TETRAHYDRO-1H-PURIN-7-YL}ETHYL 3,4,5-TRIMETHOXYBENZOATE stands out due to its unique combination of functional groups and structural complexity
Properties
Molecular Formula |
C24H33N5O7 |
---|---|
Molecular Weight |
503.5 g/mol |
IUPAC Name |
2-[8-(diethylaminomethyl)-1,3-dimethyl-2,6-dioxopurin-7-yl]ethyl 3,4,5-trimethoxybenzoate |
InChI |
InChI=1S/C24H33N5O7/c1-8-28(9-2)14-18-25-21-19(22(30)27(4)24(32)26(21)3)29(18)10-11-36-23(31)15-12-16(33-5)20(35-7)17(13-15)34-6/h12-13H,8-11,14H2,1-7H3 |
InChI Key |
SUDLLIWVLPUIIB-UHFFFAOYSA-N |
Canonical SMILES |
CCN(CC)CC1=NC2=C(N1CCOC(=O)C3=CC(=C(C(=C3)OC)OC)OC)C(=O)N(C(=O)N2C)C |
Origin of Product |
United States |
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